molecular formula C11H13BrClNO B13260083 (4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride

(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B13260083
M. Wt: 290.58 g/mol
InChI Key: IUHTYHGBMYNNML-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound that features a bromophenyl group attached to a pyrrolidinyl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl methanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a different position of the pyrrolidine ring.

    (4-Chlorophenyl)(pyrrolidin-3-yl)methanone: Similar structure with a chlorine atom instead of bromine.

    (4-Fluorophenyl)(pyrrolidin-3-yl)methanone: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(4-Bromophenyl)(pyrrolidin-3-yl)methanone hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

(4-bromophenyl)-pyrrolidin-3-ylmethanone;hydrochloride

InChI

InChI=1S/C11H12BrNO.ClH/c12-10-3-1-8(2-4-10)11(14)9-5-6-13-7-9;/h1-4,9,13H,5-7H2;1H

InChI Key

IUHTYHGBMYNNML-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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